molecular formula C4H9F2NS B13521280 (S)-1-((Difluoromethyl)thio)propan-2-amine

(S)-1-((Difluoromethyl)thio)propan-2-amine

Cat. No.: B13521280
M. Wt: 141.19 g/mol
InChI Key: VWVZSGWNKVDIOU-VKHMYHEASA-N
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Description

(S)-1-((Difluoromethyl)thio)propan-2-amine is a chiral amine compound characterized by the presence of a difluoromethylthio group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((Difluoromethyl)thio)propan-2-amine typically involves the introduction of the difluoromethylthio group to a suitable amine precursor. One common method involves the reaction of a difluoromethylthiolating agent with a chiral amine under controlled conditions. The reaction is usually carried out in the presence of a base and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((Difluoromethyl)thio)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The difluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

(S)-1-((Difluoromethyl)thio)propan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-((Difluoromethyl)thio)propan-2-amine involves its interaction with specific molecular targets and pathways The difluoromethylthio group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((Trifluoromethyl)thio)propan-2-amine: Similar structure but with a trifluoromethyl group.

    (S)-1-((Methylthio)propan-2-amine: Contains a methylthio group instead of difluoromethylthio.

    (S)-1-((Ethylthio)propan-2-amine: Features an ethylthio group.

Uniqueness

(S)-1-((Difluoromethyl)thio)propan-2-amine is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H9F2NS

Molecular Weight

141.19 g/mol

IUPAC Name

(2S)-1-(difluoromethylsulfanyl)propan-2-amine

InChI

InChI=1S/C4H9F2NS/c1-3(7)2-8-4(5)6/h3-4H,2,7H2,1H3/t3-/m0/s1

InChI Key

VWVZSGWNKVDIOU-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CSC(F)F)N

Canonical SMILES

CC(CSC(F)F)N

Origin of Product

United States

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